(Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide
Description
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Properties
IUPAC Name |
(Z)-2-cyano-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O4S/c1-16-6-8-17(9-7-16)12-20-15-27-25(34-20)28-24(30)18(14-26)13-19-10-11-23(33-19)21-4-2-3-5-22(21)29(31)32/h2-11,13,15H,12H2,1H3,(H,27,28,30)/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCNLKXWBQKMDN-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant studies.
Chemical Structure and Properties
The compound features a thiazole ring , a cyano group , and an acrylamide moiety . The structural configuration (Z) indicates that the substituents on the double bond are on the same side, which can significantly influence its biological reactivity and interactions.
Structural Formula
The structural formula of the compound is represented as follows:
Antibacterial Properties
Research indicates that compounds containing thiazole rings often exhibit antibacterial properties . Thiazole derivatives can disrupt bacterial cell membranes, leading to cell death, which suggests that this compound may have similar antibacterial effects. However, specific studies on this compound's antibacterial activity are still necessary to confirm this potential.
Enzyme Inhibition Potential
The cyanoacrylamide moiety may also be involved in enzyme inhibition . Cyanoacrylates are known for their ability to covalently bind to enzymes, thereby inactivating them. Investigating the specific enzyme targets of this compound could reveal important therapeutic applications.
Anticancer Activity
Compounds with acrylamide structures have been studied for their anticancer properties . They may interact with cellular targets leading to cytotoxic effects in cancer cell lines. The reactivity of acrylamides with biological nucleophiles highlights both their toxicological concerns and therapeutic potential. The presence of both thiazole and furan moieties in this compound suggests it could interact with multiple biological pathways, making it a candidate for further anticancer research.
Synthesis and Characterization
The synthesis of this compound typically involves several chemical reactions to form the desired structure. Characterization techniques such as NMR and mass spectrometry are essential for confirming the structure and purity of synthesized compounds.
Comparative Analysis with Related Compounds
A comparative analysis with similar compounds reveals unique features that may influence biological interactions:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 2-Cyano-N-(5-methylthiazol-2-yl)-3-phenylacrylamide | Structure | Exhibits similar reactivity; studied for anti-cancer properties. |
| 2-Cyano-N-(4-(1-Methyl-1H-benzo[d]imidazol-2-yl)-3-methylthio-acetamide | Structure | Contains imidazole; shows different biological activity profiles. |
| 2-Cyano-N-(5-benzothiazol-2-yl)-3-pyridin-4-acrylamide | Structure | Pyridine ring may enhance solubility and bioactivity. |
This table illustrates how variations in chemical structure can lead to different biological activities, emphasizing the need for extensive research on this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
